1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 902965-87-1
VCID: VC7368967
InChI: InChI=1S/C22H18FN3O3/c1-29-17-10-8-15(9-11-17)13-26-21(27)18-6-4-12-24-20(18)25(22(26)28)14-16-5-2-3-7-19(16)23/h2-12H,13-14H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F
Molecular Formula: C22H18FN3O3
Molecular Weight: 391.402

1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

CAS No.: 902965-87-1

VCID: VC7368967

Molecular Formula: C22H18FN3O3

Molecular Weight: 391.402

* For research use only. Not for human or veterinary use.

1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione - 902965-87-1

Description

The compound 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione belongs to the pyrido[2,3-d]pyrimidine family, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. These compounds are characterized by a pyrido-pyrimidine core structure, which is often substituted with various functional groups to enhance their pharmacological properties.

Molecular Formula and Weight

Although the specific molecular formula and weight of this compound are not detailed in the available literature, compounds within the pyrido[2,3-d]pyrimidine family generally have complex molecular structures with weights typically ranging from 250 to 400 g/mol, depending on the substituents.

Synthesis Methodologies

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions that require careful control of reaction conditions such as temperature, pH, and reaction time. Common approaches include:

  • Cyclization Reactions: These involve the formation of the pyrimidine ring through intramolecular reactions.

  • Cross-Coupling Reactions: These are used to introduce specific substituents onto the pyrido[2,3-d]pyrimidine core.

  • Nucleophilic Substitution: This method is often employed to modify existing substituents on the core structure.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds.

Biological Activities and Therapeutic Potential

Pyrido[2,3-d]pyrimidine derivatives have been explored for their potential therapeutic applications due to their ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to diverse biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects.

Table: Comparison of Pyrido[2,3-d]pyrimidine Derivatives

CompoundSubstituentsBiological ActivityReferences
3-[(2-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dioneChlorophenyl, FluorophenylPotential therapeutic applications
1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dioneFluorophenyl, MethoxyphenylUnder investigation for biological activities-

Note:

CAS No. 902965-87-1
Product Name 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Molecular Formula C22H18FN3O3
Molecular Weight 391.402
IUPAC Name 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C22H18FN3O3/c1-29-17-10-8-15(9-11-17)13-26-21(27)18-6-4-12-24-20(18)25(22(26)28)14-16-5-2-3-7-19(16)23/h2-12H,13-14H2,1H3
Standard InChIKey XRGJYZFHHUYXJE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F
Solubility not available
PubChem Compound 20879746
Last Modified Aug 19 2023

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